molecular formula C22H21BrO6 B12042117 Ethyl 6-bromo-5-[(1-ethoxy-1-oxopropan-2-yl)oxy]-2-phenyl-1-benzofuran-3-carboxylate

Ethyl 6-bromo-5-[(1-ethoxy-1-oxopropan-2-yl)oxy]-2-phenyl-1-benzofuran-3-carboxylate

Cat. No.: B12042117
M. Wt: 461.3 g/mol
InChI Key: VJSRAJQXWMIMKL-UHFFFAOYSA-N
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Description

Ethyl 6-bromo-5-[(1-ethoxy-1-oxopropan-2-yl)oxy]-2-phenyl-1-benzofuran-3-carboxylate is a complex organic compound with a benzofuran core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-bromo-5-[(1-ethoxy-1-oxopropan-2-yl)oxy]-2-phenyl-1-benzofuran-3-carboxylate typically involves multiple steps. One common method includes the bromination of a benzofuran derivative followed by esterification and etherification reactions. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as pyridine .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-bromo-5-[(1-ethoxy-1-oxopropan-2-yl)oxy]-2-phenyl-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Ethyl 6-bromo-5-[(1-ethoxy-1-oxopropan-2-yl)oxy]-2-phenyl-1-benzofuran-3-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties

Mechanism of Action

The mechanism of action for Ethyl 6-bromo-5-[(1-ethoxy-1-oxopropan-2-yl)oxy]-2-phenyl-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their functions .

Comparison with Similar Compounds

Similar Compounds

    Methyl 6-bromo-5-[(1-ethoxy-1-oxopropan-2-yl)oxy]-2-methylbenzofuran-3-carboxylate: Similar in structure but with a methyl group instead of a phenyl group.

    (1-Ethoxy-1-oxopropan-2-yl)triphenylphosphonium Bromide: Contains a triphenylphosphonium group instead of a benzofuran core.

Uniqueness

Its benzofuran core and ethoxy-oxopropan-2-yl group provide it with distinct chemical properties that differentiate it from similar compounds.

Properties

Molecular Formula

C22H21BrO6

Molecular Weight

461.3 g/mol

IUPAC Name

ethyl 6-bromo-5-(1-ethoxy-1-oxopropan-2-yl)oxy-2-phenyl-1-benzofuran-3-carboxylate

InChI

InChI=1S/C22H21BrO6/c1-4-26-21(24)13(3)28-18-11-15-17(12-16(18)23)29-20(14-9-7-6-8-10-14)19(15)22(25)27-5-2/h6-13H,4-5H2,1-3H3

InChI Key

VJSRAJQXWMIMKL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC2=CC(=C(C=C21)OC(C)C(=O)OCC)Br)C3=CC=CC=C3

Origin of Product

United States

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